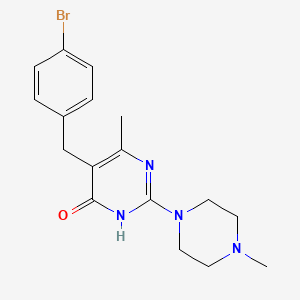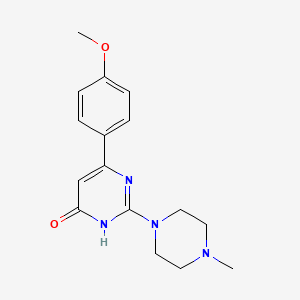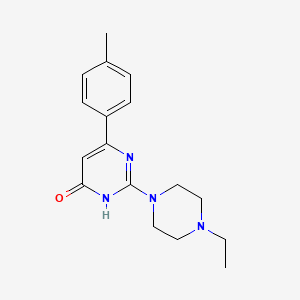![molecular formula C21H21FN4O2 B3730833 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-(4-methoxyphenyl)-4(3H)-pyrimidinone](/img/structure/B3730833.png)
2-[4-(2-fluorophenyl)-1-piperazinyl]-6-(4-methoxyphenyl)-4(3H)-pyrimidinone
説明
2-[4-(2-fluorophenyl)-1-piperazinyl]-6-(4-methoxyphenyl)-4(3H)-pyrimidinone, also known as FPMP or T-92, is a novel psychoactive compound that belongs to the pyrimidinone class. It was first synthesized in 1990 by a Japanese pharmaceutical company, Tanabe Seiyaku Co., Ltd. FPMP has gained interest in the scientific community due to its potential use as a research tool to study various neurological disorders.
作用機序
2-[4-(2-fluorophenyl)-1-piperazinyl]-6-(4-methoxyphenyl)-4(3H)-pyrimidinone acts as a selective serotonin 5-HT1A receptor agonist. It binds to the receptor and activates it, leading to the release of neurotransmitters such as serotonin and dopamine. This activation of the 5-HT1A receptor has been shown to have anxiolytic and antidepressant effects. 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-(4-methoxyphenyl)-4(3H)-pyrimidinone has also been shown to have affinity for other receptors such as the 5-HT2A and 5-HT2C receptors, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
2-[4-(2-fluorophenyl)-1-piperazinyl]-6-(4-methoxyphenyl)-4(3H)-pyrimidinone has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to increase the release of dopamine and serotonin in the brain. 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-(4-methoxyphenyl)-4(3H)-pyrimidinone has been found to have a low potential for abuse and dependence, making it a promising research tool for studying various neurological disorders.
実験室実験の利点と制限
One advantage of using 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-(4-methoxyphenyl)-4(3H)-pyrimidinone as a research tool is its selectivity for the 5-HT1A receptor, which allows for the study of the receptor's specific role in various neurological disorders. 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-(4-methoxyphenyl)-4(3H)-pyrimidinone also has a low potential for abuse and dependence, making it a safer alternative to other psychoactive compounds. One limitation of using 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-(4-methoxyphenyl)-4(3H)-pyrimidinone is its limited availability and high cost, which may limit its use in certain research settings.
将来の方向性
Future research on 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-(4-methoxyphenyl)-4(3H)-pyrimidinone could focus on its potential use in the treatment of various neurological disorders such as depression and anxiety. It could also be used to study the role of the 5-HT1A receptor in other physiological processes such as pain perception and appetite regulation. Further optimization of the synthesis method could lead to improved yield and purity, making 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-(4-methoxyphenyl)-4(3H)-pyrimidinone more accessible for research purposes.
科学的研究の応用
2-[4-(2-fluorophenyl)-1-piperazinyl]-6-(4-methoxyphenyl)-4(3H)-pyrimidinone has been used as a research tool to study various neurological disorders such as depression, anxiety, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models. 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-(4-methoxyphenyl)-4(3H)-pyrimidinone has also been used to study the role of serotonin receptors in the brain. It has been found to have a high affinity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress.
特性
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-4-(4-methoxyphenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c1-28-16-8-6-15(7-9-16)18-14-20(27)24-21(23-18)26-12-10-25(11-13-26)19-5-3-2-4-17(19)22/h2-9,14H,10-13H2,1H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOICYSXKMNGHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl {4-[1-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)ethylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B3730766.png)
![5-butyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B3730773.png)
![2-[(4-chlorophenyl)amino]-8-methyl-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B3730775.png)




![2-[4-(4-fluorophenyl)-1-piperazinyl]-6-(4-methylphenyl)-4(3H)-pyrimidinone](/img/structure/B3730800.png)
![ethyl 2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B3730809.png)
![6-(4-fluorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B3730840.png)
![2-(4-ethyl-1-piperazinyl)-6-{[(4-methylphenyl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B3730845.png)
![2-(4-ethyl-1-piperazinyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B3730849.png)
